Chlorine-Free, Noncorrosive Decomposition vs. Methyltrichlorosilane (MTS)
TMTSH is a chlorine-free carbosilane whose thermal decomposition yields only SiC, H₂, and CH₄, with no HCl byproduct. In contrast, methyltrichlorosilane (MTS, CH₃SiCl₃) liberates three equivalents of HCl per molecule during SiC deposition, requiring dedicated scrubbers, corrosion-resistant equipment, and a hydrogen co-feed gas to scavenge chlorine [1]. The chlorine-free feature of TMTSH eliminates the need for HCl scrubbing infrastructure and permits the use of standard, non-corrosion-resistant reactor components [1]. Furthermore, HCl generated from MTS is known to adsorb onto SiC surfaces, forming stable surface chlorides that inhibit further SiC deposition [2].
| Evidence Dimension | Chlorine content and decomposition byproducts |
|---|---|
| Target Compound Data | 0% chlorine; decomposition products: SiC + H₂ + CH₄ (noncorrosive) |
| Comparator Or Baseline | Methyltrichlorosilane (MTS): 3 Cl atoms per molecule; decomposition produces 3 HCl (corrosive, requires scrubbing and H₂ co-feed) |
| Quantified Difference | Elimination of HCl byproduct; zero chlorine content vs. ~71% Cl by weight in MTS |
| Conditions | Thermal CVD decomposition environment, 600–1400 °C, as disclosed in U.S. Patent 6,730,802 [1] |
Why This Matters
Eliminating HCl byproduct removes the need for corrosive-gas scrubbing systems and corrosion-resistant reactor materials, reducing capital equipment cost and maintenance burden for CVD process setup.
- [1] Shen, Q.; Macdonald, L. S. Silicon Carbide Precursor. U.S. Patent 6,730,802, May 4, 2004. Assignee: Starfire Systems, Inc. View Source
- [2] The Reactivity of HCl and Methyltrichlorosilane with Silicon Carbide Surfaces. MRS Online Proceedings Library 1993, 300, 123–128. View Source
